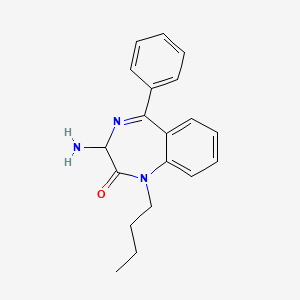
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a chloro group, an ethyl ester, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of more oxidized compounds, such as carboxylic acids.
Applications De Recherche Scientifique
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The chloro group and the pyrrolidinone ring play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be compared with other pyrrolidinone derivatives, such as:
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar structure but lacks the chloro group.
Ethyl 2-(2-oxopyrrolidin-1-ylidene)acetate: Similar structure but lacks the chloro group and has a different substitution pattern.
Propriétés
Numéro CAS |
652151-66-1 |
|---|---|
Formule moléculaire |
C8H10ClNO3 |
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C8H10ClNO3/c1-2-13-8(12)7(9)5-3-4-6(11)10-5/h2-4H2,1H3,(H,10,11) |
Clé InChI |
BFRSUJOWDFMEHA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCC(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B12528229.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)

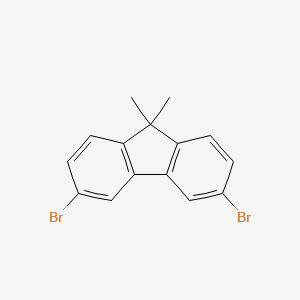
![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
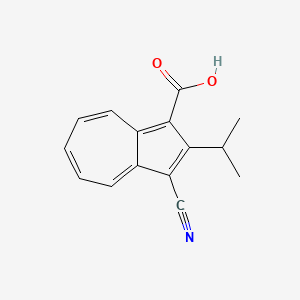

![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)
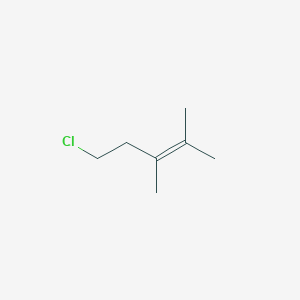
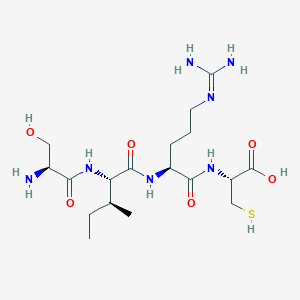
![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
